Azido-PEG12-alcohol

Bioconjugation PROTAC Linker Click Chemistry

Azido-PEG12-alcohol is a monodisperse, heterobifunctional PEG12 linker with terminal azide and hydroxyl groups for click chemistry (CuAAC/SPAAC). Its precisely defined 43.0 Å length eliminates batch-to-batch variability inherent to polydisperse PEGs, ensuring reproducible SAR in PROTAC development and ADC construction. The amphiphilic spacer enhances aqueous solubility and reduces non-specific binding. Choose exactly 12 EG units for optimal spatial separation—shorter linkers risk steric hindrance, longer ones increase entropy. High-purity (≥98%) research-grade material.

Molecular Formula C26H53N3O13
Molecular Weight 615.7 g/mol
Cat. No. B11828363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzido-PEG12-alcohol
Molecular FormulaC26H53N3O13
Molecular Weight615.7 g/mol
Structural Identifiers
SMILESC(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)N=[N+]=[N-]
InChIInChI=1S/C26H53N3O13/c27-29-28-1-3-31-5-7-33-9-11-35-13-15-37-17-19-39-21-23-41-25-26-42-24-22-40-20-18-38-16-14-36-12-10-34-8-6-32-4-2-30/h30H,1-26H2
InChIKeyQTOHMSLEMQLKDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Azido-PEG12-alcohol: A Discrete PEG12 Linker for Bioorthogonal Conjugation and PROTAC Synthesis


Azido-PEG12-alcohol (N3-PEG12-OH, CAS 73342-16-2) is a heterobifunctional, monodisperse polyethylene glycol (PEG) linker that contains a terminal azide (-N3) and a terminal hydroxyl (-OH) group separated by a discrete 12-unit PEG chain (dPEG12) . It is a foundational click chemistry reagent for copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions, enabling bioorthogonal conjugation to alkyne-modified molecules, surfaces, or biomolecules . The compound's discrete, single-chain-length structure (Molecular Weight: 571.66 g/mol) ensures high reproducibility in bioconjugation, a critical parameter for the development of proteolysis-targeting chimeras (PROTACs), antibody-drug conjugates (ADCs), and other advanced therapeutics where linker length heterogeneity can confound structure-activity relationships . Its amphiphilic PEG12 spacer significantly enhances aqueous solubility and reduces non-specific interactions, making it a preferred linker for applications in both aqueous biological buffers and organic solvents .

Why Azido-PEG12-alcohol Cannot Be Substituted by Shorter or Longer PEG Analogs


The performance of a PEG linker is exquisitely sensitive to its chain length, a parameter that directly dictates the hydrodynamic radius, aqueous solubility, and spatial separation between conjugated moieties [1]. Substituting Azido-PEG12-alcohol (12 EG units) with a shorter linker like Azido-PEG8-alcohol (8 EG units) will reduce the linker's reach by approximately 12-16 Å, potentially introducing steric hindrance that can ablate the formation of a ternary complex, a critical event for PROTAC-mediated protein degradation . Conversely, using a longer analog like Azido-PEG24-alcohol (24 EG units) increases the linker's length by over 30 Å, which may excessively increase the conformational flexibility and entropic penalty for productive target engagement, while also significantly raising the molecular weight and potentially altering the pharmacokinetic profile of the final conjugate . Furthermore, even a difference of a single ethylene glycol unit (e.g., Azido-PEG11-alcohol) changes the linker's atom count and length, which can measurably impact the efficiency of surface bioconjugation and the stability of the resulting triazole linkage, underscoring the need for precise, application-specific linker selection .

Quantitative Evidence for Selecting Azido-PEG12-alcohol Over Comparator Linkers


Comparative Linker Length and Atom Count for Azido-PEG12-alcohol vs. Azido-PEG11-alcohol

Azido-PEG12-alcohol provides a precisely defined, medium-length PEG spacer that is 37 atoms long and spans 43.0 Å, a length that is optimal for balancing sufficient reach to bridge binding moieties while minimizing entropic penalties from excessive flexibility . In contrast, the closely related analog Azido-PEG11-alcohol, with a PEG chain of 11 units, results in a shorter linker. While an exact Ångström value for the PEG11 chain is not provided in vendor documentation, the difference of one ethylene glycol unit (-O-CH2-CH2-) corresponds to a reduction of approximately 3 atoms and ~3.5-4.0 Å in length . This seemingly small difference can be critical in applications like PROTAC development, where the linker must precisely position two ligands to form a stable ternary complex with the target protein and an E3 ligase. A linker that is too short may fail to engage both binding pockets, while one that is too long may adopt unproductive conformations, reducing degradation efficiency [1].

Bioconjugation PROTAC Linker Click Chemistry

Hydrophilicity and Aqueous Solubility of Azido-PEG12-alcohol Compared to PEG4 Analogs

The hydrophilic PEG12 spacer of Azido-PEG12-alcohol confers significantly enhanced aqueous solubility compared to linkers with shorter PEG chains. Vendor datasheets consistently note that Azido-PEG12-alcohol is soluble in water and aqueous buffers . In contrast, the shorter analog Azido-PEG4-alcohol, while also water-soluble, possesses a less extended hydrophilic domain, resulting in lower overall hydrophilicity for the conjugated molecule . This is a class-level inference based on the well-established principle that the aqueous solubility of PEG linkers increases with the number of ethylene glycol (EG) units . Specifically, a PEG12 chain (12 EG units) provides a larger hydration sphere and a greater capacity for hydrogen bonding with water molecules compared to a PEG4 chain (4 EG units), which translates to better solubility of the final conjugate and reduced aggregation or non-specific binding in biological assays .

Aqueous Solubility Bioconjugation Drug Delivery

Click Chemistry Reaction Compatibility: Azido-PEG12-alcohol vs. Non-Azide Linkers

Azido-PEG12-alcohol is specifically designed for participation in highly efficient, bioorthogonal click chemistry reactions. The terminal azide group enables both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloadditions . This is in direct contrast to linkers that lack an azide, such as maleimide-PEG12-alcohol, which rely on thiol-maleimide chemistry. While maleimide-thiol conjugation is rapid, the resulting thiosuccinimide linkage is known to be susceptible to hydrolysis and thiol exchange (retro-Michael addition) under physiological conditions, leading to conjugate instability [1]. In comparison, the triazole linkage formed by the azide-alkyne click reaction is exceptionally stable, resistant to hydrolysis, and bioorthogonal, ensuring the long-term integrity of the bioconjugate in complex biological environments .

Click Chemistry CuAAC SPAAC Bioconjugation

Monodispersity and Reproducibility of Azido-PEG12-alcohol vs. Polydisperse PEGs

Azido-PEG12-alcohol is offered as a monodisperse, discrete PEG (dPEG®) compound, meaning it consists of a single, precisely defined molecular weight species . This contrasts sharply with polydisperse PEG linkers, which are mixtures of molecules with a distribution of chain lengths and molecular weights (e.g., PEG 600, PEG 1000). The monodisperse nature of Azido-PEG12-alcohol is explicitly quantified by its single molecular weight (571.66 g/mol) and a purity specification of ≥98% . In contrast, a polydisperse PEG linker with a nominal molecular weight of 600 g/mol will contain a range of species from approximately PEG10 to PEG15, introducing variability in linker length, conjugate hydrodynamic radius, and ultimately, in the biological performance of the resulting bioconjugate . This heterogeneity can confound structure-activity relationship (SAR) studies and is a major obstacle for applications requiring stringent quality control, such as GMP manufacturing for clinical trials .

Monodisperse PEG dPEG Reproducibility GMP

Optimized Applications for Azido-PEG12-alcohol Based on Quantified Evidence


PROTAC Linker Design and Optimization

Azido-PEG12-alcohol is a premier linker for the synthesis of proteolysis-targeting chimeras (PROTACs) . Its precisely defined 43.0 Å length allows medicinal chemists to systematically optimize the spatial distance between the target protein ligand and the E3 ligase ligand, a critical parameter for inducing productive ternary complex formation and efficient ubiquitination . The monodisperse nature of the dPEG®12 chain ensures that the linker length is a constant, eliminating the variability introduced by polydisperse PEG linkers and enabling accurate determination of structure-activity relationships (SAR) . The terminal hydroxyl group provides a convenient handle for further derivatization, for instance, by converting it to a better leaving group (e.g., tosylate or mesylate) for attachment to a ligand scaffold .

Surface Modification and Biosensor Fabrication

The compound is ideal for functionalizing surfaces such as gold, glass, or polymers in the construction of biosensors and microarrays . The amphiphilic PEG12 spacer provides a balance of aqueous solubility and organic solvent compatibility, facilitating the conjugation process in various media . The azide group enables a highly specific and stable covalent attachment to surfaces pre-modified with alkyne or cyclooctyne (DBCO/BCN) groups via copper-free (SPAAC) click chemistry, a method preferred for delicate biological interfaces where copper toxicity is a concern . The resulting triazole linkage provides a robust, hydrolytically stable anchor, ensuring long-term sensor performance and minimizing signal drift due to linker degradation .

Bioconjugation for Targeted Drug Delivery (ADCs and Nanoparticles)

Azido-PEG12-alcohol serves as a key intermediate in the construction of advanced drug delivery systems, including antibody-drug conjugates (ADCs) and functionalized nanoparticles . The enhanced aqueous solubility conferred by the PEG12 chain is crucial for maintaining the colloidal stability of nanoparticles and preventing the aggregation of hydrophobic drug payloads in physiological buffers . Its use in a multi-step conjugation strategy—where the azide is first used for click chemistry to attach a targeting ligand or drug payload, and the hydroxyl is then activated for coupling to a nanoparticle surface—provides orthogonal reactivity for creating complex, multifunctional nanomedicines with high precision .

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